2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a compound classified within the group of pyrazolo[1,5-a]pyrimidines. This compound is notable for its potential applications in medicinal chemistry, particularly as an antitumor agent due to its enzymatic inhibitory properties. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
The compound is identified by the CAS number 1803594-59-3 and has a molecular formula of CHBrNO, with a molecular weight of 242.07 g/mol. It is categorized under heterocyclic compounds, specifically within the pyrazolo[1,5-a]pyrimidine class, which are known for their diverse biological activities and structural versatility .
The synthesis of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically involves cyclocondensation reactions. A common approach utilizes 1,3-biselectrophilic compounds reacting with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems. This method allows for the formation of the pyrazolo[1,5-a]pyrimidine core structure efficiently.
A detailed synthetic route includes:
The canonical SMILES representation of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is C1=C(C=NC2=C(C=NN21)Br)CCO
. This notation reflects the compound's complex ring structure and functional groups.
Molecular Characteristics:
The structure features a brominated pyrazolo-pyrimidine core connected to an ethanolic side chain, which is crucial for its biological activity .
2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can participate in various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol primarily involves its interaction with specific enzymes and proteins. The compound has been shown to inhibit various kinases and phosphatases that are critical in cellular signaling pathways.
At the molecular level:
Research indicates that variations in dosage can significantly affect its efficacy in biological systems, highlighting the importance of understanding its pharmacodynamics and pharmacokinetics in therapeutic contexts .
The physical properties of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol include:
Chemical properties include:
Relevant analyses have shown that the compound's stability can be influenced by environmental factors such as temperature and pH levels, which are critical for its storage and application in laboratory settings .
The primary applications of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol lie within medicinal chemistry:
Additionally, ongoing research explores its potential in treating various diseases linked to dysregulated cellular signaling pathways. Its versatility allows for modifications that could enhance therapeutic efficacy or reduce side effects in clinical applications .
Pyrazolo[1,5-a]pyrimidine (PP) is a privileged bicyclic N-heterocycle renowned for its planar, rigid structure and bioisosteric resemblance to purine nucleobases. This scaffold serves as a versatile template in drug design, enabling targeted interactions with diverse biological macromolecules. Its synthetic accessibility allows extensive peripheral modifications at positions 2, 3, 5, 6, and 7, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. Clinically, PP derivatives underpin several FDA-approved drugs: Zaleplon (sedative), Anagliptin (antidiabetic), Dinaciclib (anticancer CDK inhibitor), and Dorsomorphin (BMP/ALK2 inhibitor) [1] [3] [4]. The scaffold’s broad therapeutic relevance spans oncology (kinase inhibition), CNS disorders (GABA_A modulation), infectious diseases (viral inhibition), and metabolic conditions (DPP-IV inhibition), validating its strategic role in addressing high-unmet medical needs [1] [7].
Halogenation, particularly bromination at the PP scaffold’s 3-position, profoundly enhances bioactivity and synthetic utility. Bromine’s steric and electronic properties promote:
Table 1: Impact of Halogen Substituents on Pyrazolo[1,5-a]pyrimidine Bioactivity
Halogen (Position) | Target | Key Biological Effect | Structural Rationale |
---|---|---|---|
Br (C3) | Kinases (Pim-1, CDK2) | Enhanced potency (IC₅₀ 10-100 nM) | Hydrophobic filling of selectivity pocket |
Br (C3) | Carbonic Anhydrase IX | K_I = 23.0 nM; tumor-selective inhibition | Halogen bond with Pro201 backbone |
Cl (C5/C7) | Antiviral agents | Improved metabolic stability (t₁/₂ ↑ 40%) | Blockade of CYP3A4 oxidation sites |
The hydroxyethyl group (-CH₂CH₂OH) at C6 balances hydrophilicity and conformational flexibility, critical for drug-likeness:
Table 2: Biological Influence of C6 Substituents in Pyrazolo[1,5-a]pyrimidines
C6 Substituent | Pharmacological Profile | Key Advantages |
---|---|---|
-CH₂CH₂OH | Kinase inhibition, receptor antagonism | Balanced log P (1.5–2.5); ↑ solubility & synthetic flexibility |
-H | Antiviral/antimicrobial activity | Metabolic resistance; ↑ membrane permeability |
-Aryl | Anticancer/anti-inflammatory effects | ↑ Target affinity (π-stacking); prolonged t₁/₂ |
-COOR | Prodrug delivery | Esterase-mediated activation; tissue targeting |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: